molecular formula C17H24N2O4S B6325389 4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile CAS No. 204993-57-7

4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile

Cat. No.: B6325389
CAS No.: 204993-57-7
M. Wt: 352.5 g/mol
InChI Key: AXJNFINWUUSNRX-UHFFFAOYSA-N
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Description

4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile is a chemical compound with the molecular formula C17H24N2O4S and a molecular weight of 352.45 g/mol. This compound is known for its unique structure, which includes a benzene ring substituted with a methoxy group and an octylsulfonyl group attached via an imino linkage. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile typically involves the reaction of 4-methoxybenzeneacetonitrile with an appropriate octylsulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of corresponding amines or alcohols.

  • Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile is utilized in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to certain biological molecules allows it to be used as a probe in biochemical experiments.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited in the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile exerts its effects depends on its molecular targets and pathways involved. The compound can interact with enzymes, receptors, or other biological molecules, leading to specific biochemical reactions. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-Methoxybenzeneacetonitrile: This compound lacks the octylsulfonyl group, making it less reactive in certain chemical reactions.

  • Octylsulfonyl chloride: This compound is a precursor in the synthesis of 4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile and has different reactivity and applications.

  • 4-Methoxybenzamide: This compound has a similar structure but lacks the imino linkage, resulting in different chemical properties and applications.

Uniqueness: this compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. Its versatility makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

[[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-3-4-5-6-7-8-13-24(20,21)23-19-17(14-18)15-9-11-16(22-2)12-10-15/h9-12H,3-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJNFINWUUSNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)(=O)ON=C(C#N)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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